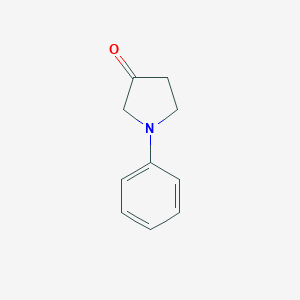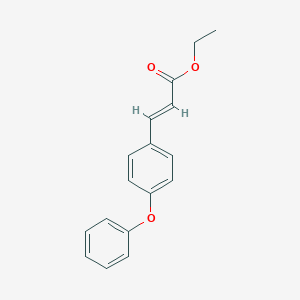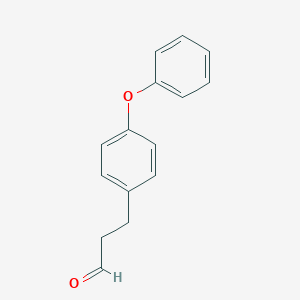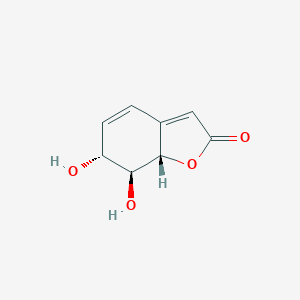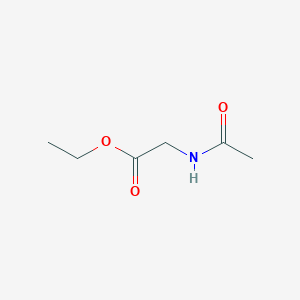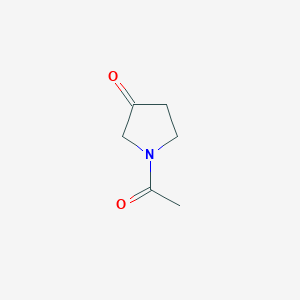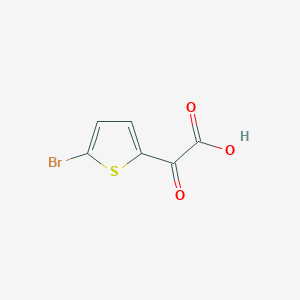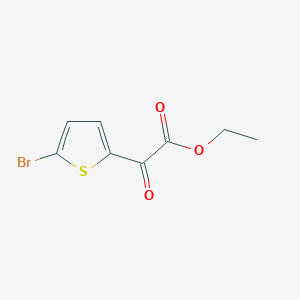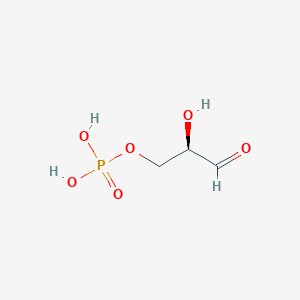
1-Fenilpiperidin-3-ona
Descripción general
Descripción
1-Phenylpiperidin-3-one is an organic compound with the molecular formula C11H13NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis .
Aplicaciones Científicas De Investigación
1-Phenylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: 1-Phenylpiperidin-3-one is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
1-Phenylpiperidin-3-one is a member of the phenylpiperidines, a group of chemical compounds with a phenyl moiety directly attached to piperidine . The primary targets of phenylpiperidines are often central nervous system receptors, and they are associated with a variety of pharmacological effects, including morphine-like activity .
Mode of Action
Phenylpiperidines typically interact with their targets by binding to specific receptors in the central nervous system, leading to changes in neuronal signaling .
Biochemical Pathways
For instance, some phenylpiperidines have been shown to inhibit the reuptake of serotonin, a neurotransmitter involved in mood regulation .
Pharmacokinetics
The pharmacokinetics of phenylpiperidines can vary widely depending on their specific chemical structure .
Result of Action
Phenylpiperidines are known to have a variety of effects on the central nervous system, including analgesic and sedative properties .
Análisis Bioquímico
Biochemical Properties
1-Phenylpiperidin-3-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it has shown potential as an inhibitor of certain enzymes, which can alter the biochemical pathways within cells. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting downstream biochemical processes .
Cellular Effects
The effects of 1-Phenylpiperidin-3-one on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, 1-Phenylpiperidin-3-one exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context. Additionally, 1-Phenylpiperidin-3-one can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenylpiperidin-3-one can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Phenylpiperidin-3-one can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in metabolic activity or gene expression.
Dosage Effects in Animal Models
The effects of 1-Phenylpiperidin-3-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .
Metabolic Pathways
1-Phenylpiperidin-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 1-Phenylpiperidin-3-one within cells and tissues are influenced by various factors, including the presence of transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 1-Phenylpiperidin-3-one can affect its overall efficacy and impact on cellular function .
Subcellular Localization
1-Phenylpiperidin-3-one exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidin-3-one can be synthesized through several methods. One common approach involves the cyclization of N-phenyl-4-piperidone. This reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of 1-Phenylpiperidin-3-one often involves the use of large-scale reactors and continuous flow systems. These methods ensure high yields and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert 1-Phenylpiperidin-3-one into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines are often employed in substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidinones.
Comparación Con Compuestos Similares
1-Phenylpiperidine: Similar in structure but lacks the ketone group.
4-Phenylpiperidine: Differently substituted piperidine derivative.
1-Benzylpiperidin-3-one: Another piperidinone with a benzyl group instead of a phenyl group.
Uniqueness: 1-Phenylpiperidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ketone group allows for diverse chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
1-phenylpiperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUHYYSHSILDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624764 | |
| Record name | 1-Phenylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148494-90-0 | |
| Record name | 1-Phenylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-phenylpiperidin-3-one derivatives potentially useful for treating diseases like osteoporosis?
A: The research paper highlights that certain 1-phenylpiperidin-3-one derivatives demonstrate potent inhibitory activity against cathepsin K. [] Cathepsin K is a cysteine protease from the papain family, and its overexpression is linked to excessive bone resorption, a hallmark of conditions like osteoporosis. [] By inhibiting cathepsin K, these compounds could potentially slow down bone degradation and offer a therapeutic strategy for managing osteoporosis.
Q2: How does the structure of 1-phenylpiperidin-3-one relate to its inhibitory activity against cathepsin K?
A: While the provided abstract doesn't delve into specific structure-activity relationships, it suggests that modifications to the core 1-phenylpiperidin-3-one structure can significantly impact its inhibitory activity and selectivity for cathepsin K. [] Further research exploring various substitutions on the phenyl ring or the piperidinone ring would be crucial to understand how these structural changes influence binding affinity and selectivity for this protease.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


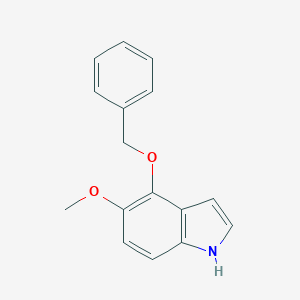
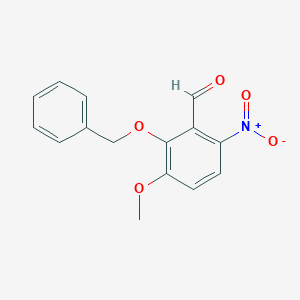
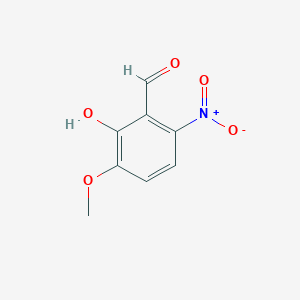
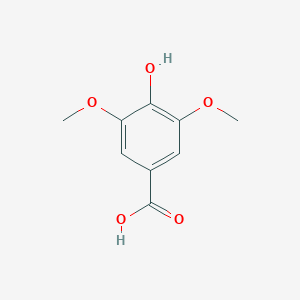
![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)
